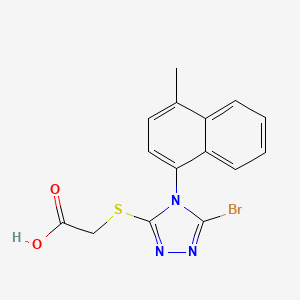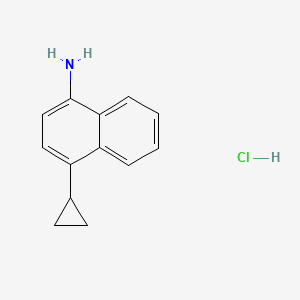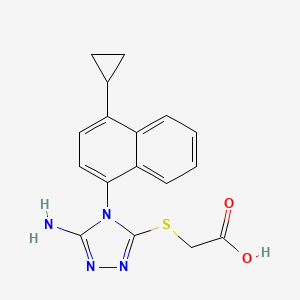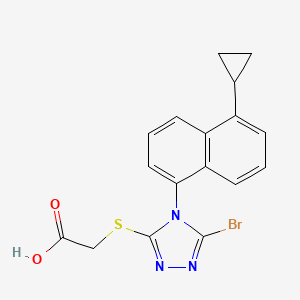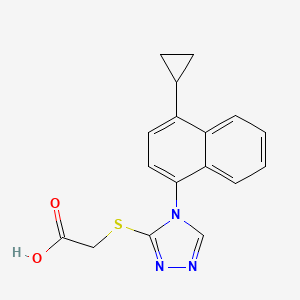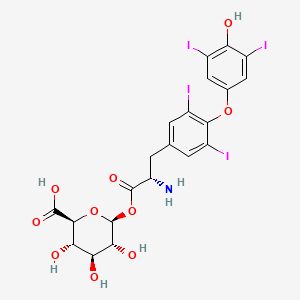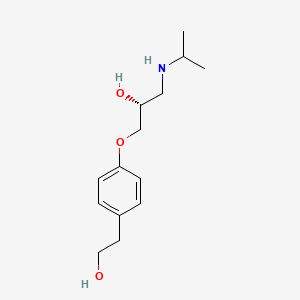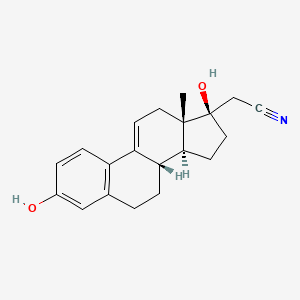
Dienogest Impurity G
Descripción general
Descripción
Dienogest Impurity G, also known as (17β)-3,17-Dihydroxyestra-1,3,5(10),9(11)-tetraen-17-yl acetonitrile, is a chemical impurity associated with Dienogest, a synthetic progestogen. Dienogest is primarily used in combination with ethinylestradiol as an oral contraceptive and for the treatment of endometriosis. This compound is a derivative of 19-nortestosterone and exhibits structural similarities to the parent compound, Dienogest .
Aplicaciones Científicas De Investigación
Dienogest Impurity G has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of pharmaceutical products containing Dienogest.
Biological Studies: this compound is studied for its biological activity and potential therapeutic effects.
Chemical Research: It is used in the synthesis and characterization of new chemical compounds.
Mecanismo De Acción
Target of Action
Dienogest Impurity G, also known as [ (17β)-3,17-Dihydroxyestra-1,3,5 (10),9 (11)-tetraen-17-yl]acetonitrile , primarily targets the progesterone receptor (PR) . The progesterone receptor plays a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis.
Mode of Action
This compound acts as an agonist at the progesterone receptor . It has a weak affinity that is comparable to that of progesterone but exhibits a very potent progestagenic effect in the endometrium . This interaction with the progesterone receptor results in endometrial atrophy after prolonged use .
Biochemical Pathways
The interaction of this compound with the progesterone receptor promotes antiproliferative, immunologic, and antiangiogenic effects on the endometrium . These effects can lead to a reduction in endometriotic lesions, making this compound effective in the treatment of endometriosis .
Pharmacokinetics
It also has a high oral bioavailability of more than 90% . This compound is 90% non-specifically bound to albumin and displays no binding to sex hormone-binding globulin (SHBG) or corticoid binding globulin (CBG) . It undergoes complete metabolism that is mainly mediated by CYP3A4 .
Result of Action
The molecular and cellular effects of this compound’s action include a potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also mediates an antiandrogenic effect that is equivalent to approximately one third that of cyproterone acetate .
Safety and Hazards
Análisis Bioquímico
Cellular Effects
Dienogest, the parent compound, has been shown to have effects on human endometrial stromal cells, influencing their differentiation and proliferation .
Molecular Mechanism
Dienogest, the parent compound, is known to exert its effects through binding to progesterone receptors, leading to changes in gene expression . It’s plausible that Dienogest Impurity G may have a similar mechanism of action.
Dosage Effects in Animal Models
Studies on Dienogest have shown that it inhibits fertility and has an interceptive effect when administered postcoitally in several female animal models .
Metabolic Pathways
Dienogest, the parent compound, undergoes complete metabolism mainly mediated by CYP3A4 .
Métodos De Preparación
The preparation of Dienogest Impurity G involves several synthetic routes and reaction conditions. One common method involves the conversion of ketal intermediates to Dienogest through a series of reactions. For instance, the ketal (3,3-dimethoxy-estra-5(10),9(11)-diene-17-one) can be reacted with ethylene oxide and potassium cyanide, followed by acid hydrolysis to produce Dienogest . The purification of Dienogest to obtain this compound can be achieved through crystallization from a dimethylformamide-water mixture .
Análisis De Reacciones Químicas
Dienogest Impurity G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated compounds.
Comparación Con Compuestos Similares
Dienogest Impurity G can be compared with other similar compounds, such as:
Dienogest Impurity A: (17β)-11,17-Dihydroxy-3-oxoestra-4,9-dien-17-yl acetonitrile
Dienogest Impurity B: Estra-4,9-diene-3,17-dione
Dienogest Impurity C: (17β)-17-Hydroxy-3-oxoestra-5(10),9(11)-dien-17-yl acetonitrile
Dienogest Impurity D: (8S,13S,14S,17R)-17-Hydroxy-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl acetonitrile.
This compound is unique due to its specific structural configuration and the presence of both hydroxyl and nitrile functional groups. This uniqueness contributes to its distinct chemical and biological properties compared to other impurities.
Propiedades
IUPAC Name |
2-[(8S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h3,5-6,12,17-18,22-23H,2,4,7-10H2,1H3/t17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEAVAOTAWKUPC-FUMNGEBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86153-38-0 | |
| Record name | STS-825 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086153380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STS-825 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T4537YE2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


